molecular formula C14H24N2O3 B14008564 tert-butyl (3S)-3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

tert-butyl (3S)-3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B14008564
M. Wt: 268.35 g/mol
InChI Key: CSSCTEBSKFEIGL-NSHDSACASA-N
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Description

Tert-butyl (3S)-3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a piperidine ring substituted with a pyrrolidinone moiety and a tert-butyl ester group. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Flow microreactor systems have been developed to enhance the efficiency and sustainability of this process .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, is often carried out using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (S)-4-(4-hydroxy-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
  • tert-butyl ®-4-(4-hydroxy-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (3S)-3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both piperidine and pyrrolidinone moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-8-4-6-11(10-15)16-9-5-7-12(16)17/h11H,4-10H2,1-3H3/t11-/m0/s1

InChI Key

CSSCTEBSKFEIGL-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N2CCCC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCCC2=O

Origin of Product

United States

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